

Spectroscopic Analysis of 1-(2-Nitroethyl)-2-naphthol: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-Nitroethyl)-2-naphthol

CAS No.: 96853-41-7

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the spectroscopic analysis of **1-(2-Nitroethyl)-2-naphthol**. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on a predictive approach based on the well-established spectroscopic characteristics of its constituent functional groups: the 2-naphthol core and the nitroethyl substituent. This guide outlines the expected data from key analytical techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for these techniques are provided, offering a framework for the analysis of this and structurally related compounds.

Introduction

1-(2-Nitroethyl)-2-naphthol is a derivative of 2-naphthol, a versatile building block in organic synthesis. The introduction of a nitroethyl group at the 1-position of the naphthol ring system imparts unique electronic and chemical properties, making it a molecule of interest in various research domains, including materials science and medicinal chemistry. A thorough

spectroscopic characterization is paramount for confirming the structure and purity of synthesized **1-(2-Nitroethyl)-2-naphthol**. This guide serves as a comprehensive resource for researchers, providing predicted spectroscopic data and standardized protocols to aid in its identification and analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-(2-Nitroethyl)-2-naphthol**. These predictions are based on the analysis of its structural components and data from analogous compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 9.0 - 10.0	Singlet (broad)	1H	Ar-OH
~ 7.8 - 8.0	Multiplet	2H	Aromatic-H
~ 7.2 - 7.5	Multiplet	4H	Aromatic-H
~ 4.8 - 5.0	Triplet	2H	Ar-CH ₂ -CH ₂ -NO ₂
~ 3.5 - 3.7	Triplet	2H	Ar-CH ₂ -CH ₂ -NO ₂

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~ 155	C-OH
~ 135	Quaternary Aromatic C
~ 130	Aromatic CH
~ 129	Aromatic CH
~ 128	Quaternary Aromatic C
~ 127	Aromatic CH
~ 124	Aromatic CH
~ 121	Aromatic CH
~ 118	Aromatic CH
~ 110	Quaternary Aromatic C
~ 75	Ar-CH ₂ -CH ₂ -NO ₂
~ 30	Ar-CH ₂ -CH ₂ -NO ₂

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 3200	Strong, Broad	O-H Stretch
3100 - 3000	Medium	Aromatic C-H Stretch
2960 - 2850	Medium	Aliphatic C-H Stretch
1600 - 1585	Strong	Aromatic C=C Stretch
1550 - 1475	Strong	Asymmetric NO ₂ Stretch[1][2]
1500 - 1400	Strong	Aromatic C=C Stretch
1360 - 1290	Strong	Symmetric NO ₂ Stretch[1][2]
1260 - 1050	Strong	C-O Stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Proposed Fragment
217	[M] ⁺ (Molecular Ion)
171	[M - NO ₂] ⁺
144	[M - CH ₂ CH ₂ NO ₂] ⁺ (2-naphthol radical cation)
115	[C ₉ H ₇] ⁺ (Naphthalenyl cation)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **1-(2-Nitroethyl)-2-naphthol**. Instrument parameters may need to be optimized for specific equipment.

Synthesis via Henry Reaction

A plausible synthetic route to **1-(2-Nitroethyl)-2-naphthol** is the Henry (nitroaldol) reaction.^[3] ^[4] This reaction involves the base-catalyzed condensation of an aldehyde (2-hydroxy-1-naphthaldehyde) with a nitroalkane (nitromethane), followed by reduction of the resulting nitroalkene.

- Step 1 (Henry Reaction): 2-hydroxy-1-naphthaldehyde and nitromethane are reacted in the presence of a base (e.g., sodium hydroxide or a phase-transfer catalyst) to yield 1-(2-nitrovinyl)-2-naphthol.
- Step 2 (Reduction): The intermediate nitroalkene is then reduced, for example, using sodium borohydride, to afford the target compound, **1-(2-Nitroethyl)-2-naphthol**.

Purification is typically achieved by column chromatography on silica gel.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.[5] A standard pulse program is typically used with a 45° pulse and a relaxation delay of 1-2 seconds.[6][7]
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.[5][6] Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time may be necessary.[7]

Infrared (IR) Spectroscopy

- Sample Preparation: For Fourier-Transform Infrared (FTIR) spectroscopy, the sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk. Alternatively, a spectrum can be obtained from a thin film of the compound on a salt plate or by using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. The spectrum should be background-corrected using a spectrum of the empty sample holder or the pure solvent.

UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_{max}).[8]
- Data Acquisition: Record the spectrum over a range of 200-800 nm using a dual-beam UV-Vis spectrophotometer.[8] A solvent blank should be used as a reference.

Mass Spectrometry (MS)

- Sample Introduction and Ionization: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron Impact (EI) ionization is a common technique for this type of molecule, which causes fragmentation and provides structural information.[9][10]
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). The resulting spectrum will show the molecular ion peak and various fragment ions. The

fragmentation of nitroalkanes often involves the loss of the NO₂ group or HNO₂.^[11]

Visualizations

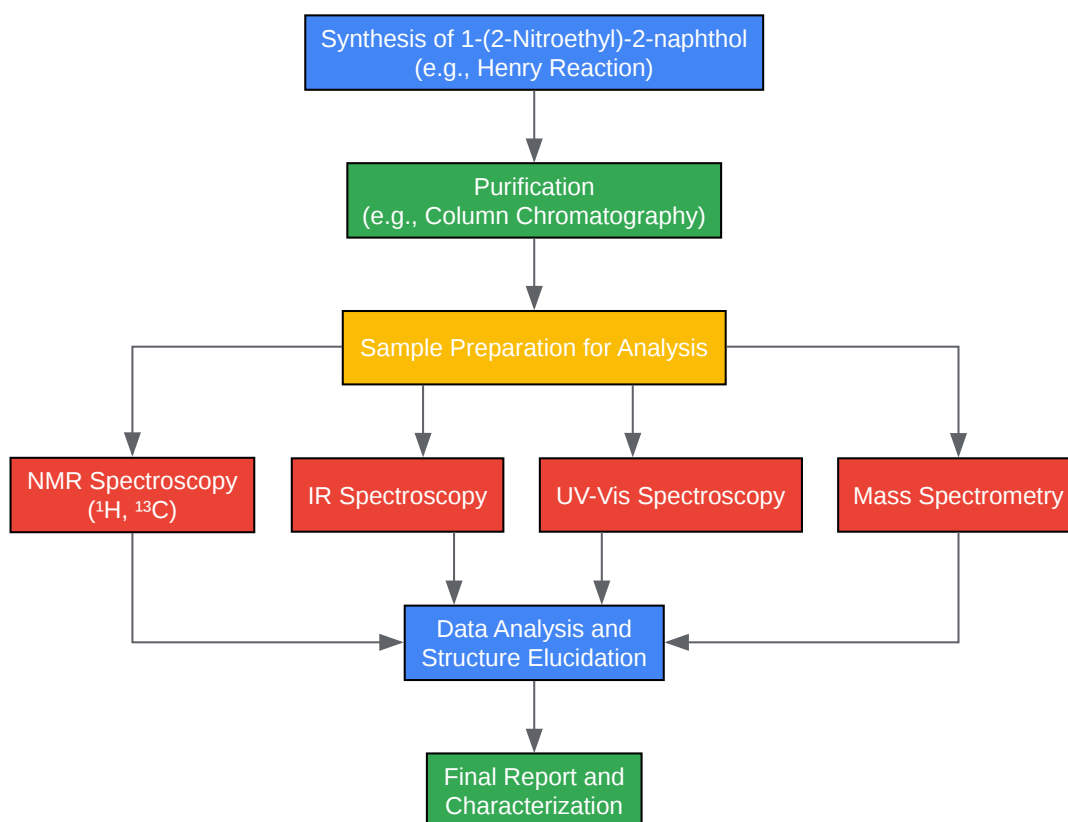
The following diagrams illustrate the structure of **1-(2-Nitroethyl)-2-naphthol** and a general workflow for its spectroscopic analysis.

1-(2-Nitroethyl)-2-naphthol Structure

mol

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Figure 1: Chemical Structure of **1-(2-Nitroethyl)-2-naphthol**.



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Figure 2: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of **1-(2-Nitroethyl)-2-naphthol**. While experimental data for this specific molecule is scarce in the literature, the predictive data tables, based on fundamental principles of spectroscopy and analysis of its structural components, offer valuable guidance for its characterization. The generalized experimental protocols serve as a starting point for

researchers to develop their own analytical methods. This comprehensive guide is intended to facilitate the research and development of novel compounds based on the **1-(2-Nitroethyl)-2-naphthol** scaffold.

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